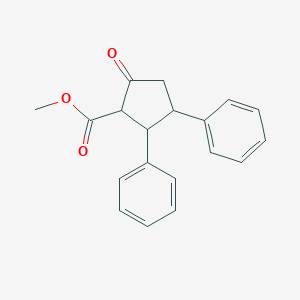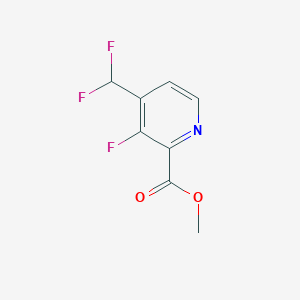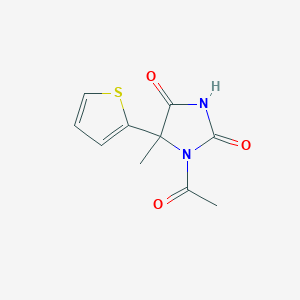
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) is known for its efficiency and high yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Analyse Des Réactions Chimiques
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding thiol derivatives.
Applications De Recherche Scientifique
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes like metabolism and gene expression .
Comparaison Avec Des Composés Similaires
1-Acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a five-membered ring with sulfur and nitrogen atoms and are known for their antidiabetic properties.
Imidazolidines: Similar in structure but may lack the thiophene ring, affecting their chemical reactivity and biological activity.
Thiophene derivatives: These compounds share the thiophene ring but differ in their substituents, leading to variations in their applications and properties
Propriétés
Numéro CAS |
62031-98-5 |
|---|---|
Formule moléculaire |
C10H10N2O3S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
1-acetyl-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3S/c1-6(13)12-9(15)11-8(14)10(12,2)7-4-3-5-16-7/h3-5H,1-2H3,(H,11,14,15) |
Clé InChI |
VPHKWGXQYUXANR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=O)NC(=O)C1(C)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)

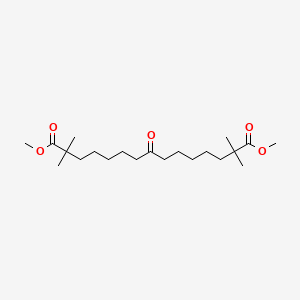
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
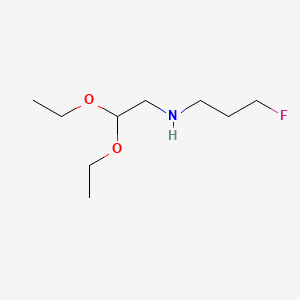
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
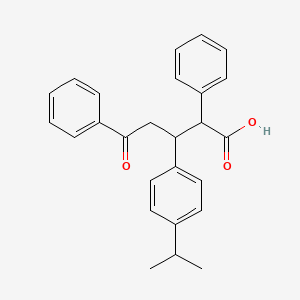
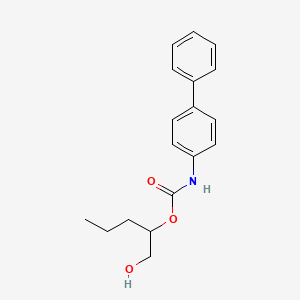
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
